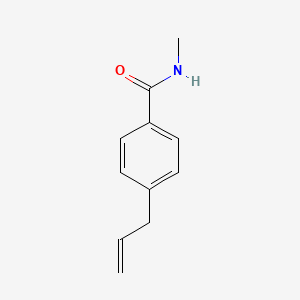

4-Allyl-N-methylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamides are a well-established class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceutical drugs. beilstein-journals.org The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and neurological effects. beilstein-journals.org

The introduction of an N-methyl group, as seen in 4-Allyl-N-methylbenzamide, is a common strategy in drug design to modulate a compound's physicochemical properties. N-methylation can influence factors such as solubility, metabolic stability, and the ability to cross biological membranes. Research on N-substituted benzamides is a vibrant area, with studies often focusing on how different substituents on the nitrogen atom fine-tune the compound's interaction with biological targets. nih.gov

Significance and Research Trajectories for the Compound

The true significance of this compound in academic research is yet to be fully realized due to a lack of direct studies. However, the presence of the allyl group at the 4-position of the benzene ring opens up numerous possibilities for synthetic transformations and applications. Allyl groups are versatile functional handles in organic synthesis, amenable to a variety of reactions such as oxidation, reduction, and addition reactions.

One potential research trajectory is the use of this compound as a building block in the synthesis of more complex molecules. For instance, the allyl group can participate in cross-coupling reactions or be transformed into other functional groups, enabling the construction of novel molecular frameworks. Furthermore, research on related N-allylbenzamides has explored their use in cascade reactions to construct heterocyclic structures like dihydroisoquinolinones. beilstein-journals.org This suggests that this compound could serve as a precursor to a variety of heterocyclic compounds with potential biological activities.

Scope and Research Focus Areas in Contemporary Chemical Sciences

In the broader context of contemporary chemical sciences, this compound and its derivatives could be relevant in several key areas. The exploration of its biological activity is a primary focus, given the established pharmacological importance of the benzamide class. beilstein-journals.orgbldpharm.com Investigations could uncover potential applications in areas such as neuropharmacology, oncology, or infectious diseases.

Another significant research area is in materials science. The allyl functionality provides a site for polymerization, suggesting that this compound could be investigated as a monomer for the development of novel polymers with specific properties. The aromatic and amide components could impart thermal stability and specific intermolecular interactions within the polymer structure.

The study of its synthesis and reactivity would also be a valuable contribution to organic chemistry. Developing efficient and selective methods for the synthesis of this compound and understanding its chemical behavior in various reactions would expand the synthetic chemist's toolbox.

Interactive Data Tables

Below are data tables providing key information about this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H13NO | bldpharm.com |

| Molecular Weight | 175.23 g/mol | bldpharm.com |

| MDL Number | MFCD31657965 | bldpharm.com |

Table 2: Comparative Data of a Related Benzamide Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Area |

| N-Allylbenzamide | 10283-95-1 | C10H11NO | 161.20 g/mol | Synthesis of heterocycles |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-methyl-4-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-3-4-9-5-7-10(8-6-9)11(13)12-2/h3,5-8H,1,4H2,2H3,(H,12,13) |

InChI Key |

GIJVSTNSJPNWSW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CC=C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Allyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Allyl-N-methylbenzamide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the allyl group protons, and the N-methyl protons. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyl group would give rise to a complex set of signals, including a doublet of doublets of triplets for the methine proton (-CH=), and two doublets of triplets for the terminal vinyl protons (=CH₂). The N-methyl group would appear as a singlet.

Due to hindered rotation around the amide C-N bond, it is possible to observe two distinct sets of signals for the N-methyl and allyl protons, corresponding to the cis and trans conformers. The relative integration of these signals would provide information on the conformational equilibrium in the solvent used.

The ¹³C NMR spectrum would further confirm the structure with signals corresponding to the aromatic carbons, the allyl carbons, the N-methyl carbon, and the carbonyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | ~8.0 | 2H, Aromatic (H-2, H-6) |

| ~7.25 | d | ~8.0 | 2H, Aromatic (H-3, H-5) |

| ~6.00 | m | - | 1H, Allyl (-CH=) |

| ~5.15 | dq | ~17.0, ~1.5 | 1H, Allyl (=CH₂, trans) |

| ~5.10 | dq | ~10.0, ~1.5 | 1H, Allyl (=CH₂, cis) |

| ~3.45 | d | ~5.5 | 2H, Allyl (-CH₂-) |

| ~3.00 | s | - | 3H, N-Methyl |

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Amide) |

| ~142.0 | Aromatic (C-4) |

| ~135.0 | Aromatic (C-1) |

| ~134.0 | Allyl (-CH=) |

| ~129.0 | Aromatic (C-3, C-5) |

| ~127.0 | Aromatic (C-2, C-6) |

| ~117.0 | Allyl (=CH₂) |

| ~40.0 | Allyl (-CH₂) |

| ~27.0 | N-Methyl |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₁H₁₃NO.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern of fragment ions. The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.

A plausible fragmentation pathway for this compound would involve initial loss of the allyl group, leading to a stable benzoyl cation derivative. Further fragmentation could involve the loss of the N-methyl group or the carbonyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 105 | [M - C₃H₅ - NHCH₃]⁺ (Loss of allyl and methylamino groups) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography: Intermolecular Interactions and Supramolecular Assembly

As of the latest literature search, no experimental single-crystal X-ray diffraction data for this compound has been reported. Therefore, the following discussion is based on a theoretical consideration of its molecular structure and potential intermolecular interactions.

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, which would govern its packing in the solid state. The secondary amide group is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor.

It is highly probable that in the solid state, molecules of this compound would form hydrogen-bonded chains or dimers. Specifically, the N-H of one molecule could form a hydrogen bond with the C=O of a neighboring molecule (N-H···O=C).

Computational Chemistry and Theoretical Investigations of 4 Allyl N Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 4-Allyl-N-methylbenzamide, DFT calculations can unravel various aspects of its chemical nature.

Mechanistic Pathway Elucidation and Transition State Analysis

DFT calculations are pivotal in mapping out potential reaction pathways for molecules like this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This is particularly useful for understanding reactions involving the allyl group, such as electrophilic additions or rearrangements.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons within the molecule. Key parameters that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy and shape of these frontier orbitals indicate the likely sites of electrophilic and nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the electron density reveals regions of high and low electron concentration. The electrostatic potential map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. These maps are invaluable for predicting intermolecular interactions.

Atomic Charges: Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to assign partial charges to each atom in the molecule. This information helps in understanding the polarity of bonds and the reactivity of different atomic sites.

Studies on substituted benzamides have shown that the nature and position of substituents significantly influence the electronic properties of the molecule, which in turn affects their chemical behavior.

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This theoretical prediction is a powerful tool for interpreting experimental spectra. By calculating the vibrational modes, each peak in the spectrum can be assigned to a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond.

The accuracy of these predictions can be improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The correlation between theoretical and experimental spectra can help confirm the structure of a synthesized compound. For example, the characteristic vibrational frequencies for the amide group (N-H stretch, C=O stretch) and the allyl group (C=C stretch, C-H stretches) in this compound could be precisely assigned through DFT calculations.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in solution or in the presence of a biological target. These simulations are crucial for understanding how the molecule explores its conformational space and how it might interact with a binding site.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be used to predict its binding mode and affinity to a specific protein target. This is particularly relevant in drug discovery, where understanding the interactions between a small molecule and its biological target is essential. The results of docking simulations can guide the design of more potent and selective analogs. Studies on other benzamide (B126) derivatives have successfully used molecular docking to elucidate their binding to various enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity.

Reaction Mechanisms and Kinetics of 4 Allyl N Methylbenzamide Transformations

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in unlocking the synthetic potential of 4-Allyl-N-methylbenzamide, enabling efficient and selective transformations under mild conditions. Both metal-based catalysts and radical initiators can be employed to mediate distinct reaction pathways.

Transition metals are highly effective in catalyzing the isomerization of the terminal allyl group in this compound to its more thermodynamically stable internal isomers, primarily (E)- and (Z)-4-(prop-1-en-1-yl)-N-methylbenzamide. This transformation is significant as it converts the isolated alkene into an enamide precursor, which is valuable in various synthetic applications. The reaction generally proceeds through one of two primary mechanistic pathways, depending on the metal catalyst and reaction conditions. semanticscholar.orgresearchgate.net

The Hydride Mechanism: This pathway involves a metal-hydride active catalyst. The process begins with the coordination of the allyl group's π-bond to a vacant site on the metal center. This is followed by an insertion reaction to form a metal-alkyl intermediate. A subsequent β-hydride elimination re-forms the alkene and the metal-hydride catalyst, yielding the isomerized product. The thermodynamic stability of the conjugated propenyl system drives the reaction equilibrium toward the product. semanticscholar.org

The η³-Allyl Mechanism: This mechanism does not require a metal-hydride species but necessitates a transition metal with two vacant coordination sites. semanticscholar.org It starts with the coordination of the allyl group, followed by an oxidative addition involving a C-H bond on the methylene (B1212753) group to form an η³-allyl metal hydride complex. Reductive elimination can then occur at either end of the allyl system, leading to the formation of the isomerized product. semanticscholar.org

Ruthenium-based catalysts are particularly effective for this transformation, demonstrating high selectivity for the (E)-isomer. sdsu.edu The choice of metal, ligands, and solvent can significantly influence the reaction's efficiency and stereoselectivity.

| Feature | Hydride Mechanism | η³-Allyl Mechanism |

| Catalyst Prerequisite | Metal-hydride species | Two vacant coordination sites |

| Key Intermediate | Metal-alkyl complex | η³-Allyl metal hydride complex |

| Initial Step | Alkene coordination & insertion | Alkene coordination & oxidative addition |

| Final Step | β-Hydride elimination | Reductive elimination |

| Common Metals | Ru, Rh, Pd | Pd, Co |

Radical cyclization of this compound and related N-allyl amides provides an efficient route to construct nitrogen-containing heterocyclic structures, most commonly five-membered γ-lactams. nih.govsemanticscholar.org These intramolecular reactions are known for their speed and selectivity, proceeding through a well-defined chain mechanism. wikipedia.org The process can be broken down into three fundamental steps:

Initiation: A radical is generated on a carbon atom, typically α to the amide carbonyl group. This can be achieved using various methods, such as the reaction of an N-allyl-α-haloamide with a radical initiator like tributyltin hydride or through photoredox catalysis. nih.gov

Propagation (Cyclization): The generated radical undergoes an intramolecular addition to the pendant allyl double bond. This cyclization is governed by Baldwin's rules, with the 5-exo-trig pathway being kinetically favored, leading to the formation of a five-membered ring and a new radical on the exocyclic methylene group. nih.gov

Termination/Trapping: The cyclized radical intermediate is then quenched to form the final product. This can occur through hydrogen atom abstraction from a donor molecule (e.g., tributyltin hydride), trapping by a radical scavenger, or an electron transfer process. wikipedia.org

The efficiency of the cyclization depends on the rate of the intramolecular addition being faster than any competing intermolecular side reactions. wikipedia.org Chiral Lewis acids have been employed to achieve stereocontrol in these cascade reactions, enabling the asymmetric synthesis of γ-lactams. semanticscholar.org

Oxidative Reactions and Radical Intermediates

The allyl group and the N-methyl group of this compound are susceptible to oxidation, which can proceed through radical intermediates. The generation of these reactive species can be initiated by chemical oxidants, heat, or light. For instance, reaction with peroxides can lead to the homolytic cleavage of the O-O bond, generating alkoxy radicals that can abstract a hydrogen atom from the allylic position to form a resonance-stabilized allyl radical. rsc.org

Alternatively, single-electron transfer (SET) processes can generate radical cations. These intermediates are highly reactive and can undergo various subsequent reactions, including deprotonation, addition, or coupling. nih.gov For example, iodine-mediated reactions can generate N-centered radical species through the homolysis of a transient N-I bond, which can then initiate cyclization or other transformations. nih.gov The venerable Minisci reaction, although typically applied to electron-deficient heteroarenes, exemplifies how alkyl radicals, generated via oxidative decarboxylation, can be used for functionalization, highlighting the synthetic utility of radical intermediates. nih.gov The kinetic parameters for reactions involving allyl radicals with oxidizing species like HO₂ and O₂ have been studied, providing insight into the rates of these oxidative pathways at elevated temperatures. rsc.org

Intermolecular and Intramolecular Rearrangements

This compound can undergo several types of rearrangement reactions, which reconfigure its atomic connectivity to form structural isomers. A prominent example is the palladium-catalyzed N-to-C allyl transfer. nih.gov This transformation is mechanistically fascinating as it can proceed through different pathways depending on the palladium catalyst's oxidation state and the reaction conditions. In a Pd(0)-catalyzed cycle, oxidative addition of the N-allyl bond to the metal center forms a π-allyl palladium(II) complex. Subsequent reductive elimination, potentially after amine addition, leads to the transfer of the allyl group to a carbon atom, often on the aromatic ring, resulting in a C-allylated benzamide (B126). nih.gov

By analogy to related systems like N-allyl ynamides, thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangements, such as the aza-Claisen rearrangement, are also mechanistically plausible. nih.gov Such a process would involve a concerted reorganization of six π-electrons through a cyclic transition state, leading to the formation of a rearranged imidate intermediate, which could then hydrolyze to a new amide structure.

Kinetic Studies and Isotope Effects

Kinetic studies are essential for elucidating the detailed mechanisms of the transformations involving this compound. A powerful tool in these studies is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution at a specific atomic position. nih.gov By comparing the rate of reaction of the normal substrate with that of a deuterated analogue (kH/kD), one can gain insight into bond-breaking and bond-forming events in the rate-determining step and the nature of the transition state. nih.gov

For the metal-catalyzed isomerization, a primary deuterium (B1214612) KIE would be expected if C-H bond cleavage at the allylic position is involved in the rate-determining step of the η³-allyl mechanism. A secondary KIE could help distinguish between different coordination geometries. nih.govnih.gov In radical cyclization, isotope effects could clarify the nature of the transition state for the hydrogen atom transfer step.

Solvent isotope effects, where the reaction is conducted in D₂O instead of H₂O, can reveal the involvement of proton transfer in the mechanism. An inverse solvent kinetic isotope effect (kH₂O/kD₂O < 1) can sometimes be a diagnostic feature, often attributed to an inverse equilibrium isotope effect preceding the rate-limiting step. mdpi.com While specific KIE data for this compound are not widely reported, the principles are broadly applicable for distinguishing between proposed mechanistic pathways. For instance, large kH/kD values are often indicative of quantum mechanical tunneling in proton transfer reactions. rsc.org

| Mechanistic Question | Isotopic Labeling Strategy | Expected KIE (kH/kD) | Interpretation |

| C-H bond cleavage in isomerization rate-determining step? | Deuterate allylic methylene (CH ₂) | > 1 (Primary KIE) | C-H bond is broken in the transition state. |

| Change in hybridization at anomeric carbon in a hypothetical glycosidic cleavage analog? | Deuterate at the reaction center (CH ) | > 1 (Secondary α-D KIE) | Indicates sp² character development in the transition state. nih.gov |

| Involvement of proton transfer from solvent? | Use D₂O as solvent | Varies (e.g., >1, <1, or ~1) | Indicates role of solvent protons in the mechanism. mdpi.com |

| Hyperconjugation stabilizing a transition state? | Deuterate β to the reaction center | > 1 (Secondary β-D KIE) | Suggests hyperconjugative stabilization of a developing positive charge. nih.gov |

Preclinical Biological Activity and Mechanistic Pharmacology of 4 Allyl N Methylbenzamide Analogs

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-Allyl-N-methylbenzamide, SAR studies have provided insights into the structural requirements for various biological activities.

The core structure, featuring an allyl group and an N-methylbenzamide moiety, serves as a versatile scaffold. Modifications at different positions of the benzamide (B126) ring and variations in the N-alkyl group have been shown to significantly influence the biological profile of these analogs. For instance, in the context of anticancer activity, the nature and position of substituents on the aromatic ring play a pivotal role in determining the potency and selectivity of the compounds mdpi.comutwente.nltubitak.gov.tr. The allyl group itself is a key feature, as allylbenzenes have been developed as inhibitors of enzymes like lipoxygenases, where the allyl portion mimics the unsaturated bonds of fatty acid substrates acs.org.

In the development of kinase inhibitors, a flexible 4-methylbenzamide linker has been utilized to connect different pharmacophoric fragments, suggesting that the benzamide core can act as a crucial linker element in designing targeted therapies nih.gov. The substitution pattern on the benzamide ring, particularly at the 3-position, has been shown to be critical for potent Bcr-Abl kinase inhibition in a series of 3-substituted benzamide derivatives nih.gov.

Furthermore, SAR studies on benzamide derivatives as cholinesterase inhibitors have highlighted the importance of the N-substituent and the substitution pattern on the benzoyl moiety. For example, in a series of N-benzyl benzamide derivatives, the substituents on the benzyl and benzoyl rings were systematically varied to achieve sub-nanomolar and selective inhibition of butyrylcholinesterase nih.govresearchgate.net. Similarly, for acetylcholinesterase inhibitors, the structure of the lead compound was systematically varied to optimize different parts of the molecule, leading to compounds with significantly enhanced inhibitory activity researchgate.netnih.gov.

These studies collectively underscore the importance of systematic structural modifications to the this compound scaffold to fine-tune its biological activity for various therapeutic targets.

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

Benzamide derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

c-Met Kinase: The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase implicated in tumor progression and invasion researchgate.net. Several small molecule c-Met inhibitors have been developed, with some benzamide-containing structures showing promising activity researchgate.netnih.gov. While direct studies on this compound analogs are limited, the broader class of 4-methylbenzamide derivatives has been explored as a flexible linker for designing protein kinase inhibitors nih.gov. For instance, a novel class of potential protein kinase inhibitors incorporating the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone demonstrated significant inhibitory activity against various cancer cell lines, with some analogs showing inhibition of PDGFRα and PDGFRβ nih.gov.

Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial receptor tyrosine kinase in cancer therapy. N-(2-Aminophenyl)-benzamide inhibitors of Class I HDAC enzymes have been shown to downregulate the expression of EGFR mRNA and protein, suggesting an indirect modulation of this pathway nih.gov. Although direct inhibition of EGFR by this compound analogs is not extensively documented, the benzamide scaffold is present in some kinase inhibitors, indicating its potential for targeting such enzymes.

The general strategy for developing benzamide-based kinase inhibitors often involves modifying the substituents on the benzamide ring to achieve potent and selective inhibition nih.govmdpi.commdpi.comnih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibitors of AChE and BChE are important for the treatment of Alzheimer's disease. Several studies have explored benzamide derivatives as cholinesterase inhibitors.

A series of novel 2-benzoylhydrazine-1-carboxamides, which share structural similarities with benzamides, were designed and showed dual inhibition of both AChE and BChE mdpi.com. The inhibitory activity was found to be dependent on the substitution pattern on the benzoyl ring and the nature of the N-alkyl group mdpi.com. In another study, halogenated 2-hydroxy-N-phenylbenzamides exhibited moderate inhibition of AChE and BChE, with some derivatives being comparable or superior to the standard drug rivastigmine researchgate.net. Furthermore, a series of N-benzyl benzamide derivatives were reported as highly potent and selective inhibitors of BChE, with IC50 values in the picomolar to nanomolar range nih.govresearchgate.net.

The following table summarizes the cholinesterase inhibitory activities of some representative benzamide derivatives.

| Compound Type | Target Enzyme | IC50 Values | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE & BChE | 44–100 µM (AChE), from 22 µM (BChE) | mdpi.com |

| 2-Hydroxy-N-phenylbenzamides | AChE & BChE | 33.1–85.8 µM (AChE), 53.5–228.4 µM (BChE) | researchgate.net |

| N-Benzyl Benzamides | BChE | pM to nM range | nih.govresearchgate.net |

| Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates | AChE & BChE | 36.05 µM (AChE, best), 22.23 µM (BChE, best) | nih.govbohrium.com |

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria nih.gov. Benzamide derivatives and related structures have been investigated as urease inhibitors. For example, sulfonamide derivatives conjugated with benzamide-acetamide pharmacophores have shown potent urease inhibitory activity utwente.nl. The structural similarity of these compounds to urea allows them to compete for the active site of the enzyme utwente.nl. Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition utwente.nlresearchgate.net. The presence of specific substituents, such as a methoxy group at the para position of a phenyl ring, has been shown to have a positive effect on the inhibitory activity researchgate.net.

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription, making them important targets for anticancer drugs acs.org. Benzazole derivatives, which can be considered bioisosteres of benzamides, have been shown to inhibit eukaryotic DNA topoisomerase II esisresearch.org. In a study of 28 benzazole derivatives, 12 compounds exhibited IC50 values in the range of 11.4 to 46.8 µM against topoisomerase II esisresearch.org.

More specifically, a series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed based on the structure of the known topoisomerase inhibitor amsacrine. These compounds displayed potent antiproliferative activity against several cancer cell lines and were found to effectively inhibit both topoisomerase I and II ddtjournal.compsychopharmacologyinstitute.com. This suggests that the N-phenylbenzamide moiety can be a valuable component in the design of dual topoisomerase inhibitors.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents acs.orgnih.govacs.org. Benzamide derivatives, particularly N-(2-aminophenyl)-benzamides, represent an important class of HDAC inhibitors acs.orgnih.gov.

Structure-activity relationship studies have shown that a 2'-amino or hydroxy group on the anilide moiety is indispensable for inhibitory activity acs.org. The steric factor in the anilide moiety, especially at the 3' and 4' positions, also plays a significant role in the interaction with the enzyme acs.org. A novel series of potent and selective HDAC3 inhibitors containing a 2-substituted benzamide as the zinc-binding group has been discovered, with some compounds exhibiting IC50 values in the nanomolar range nih.gov.

The table below presents the HDAC inhibitory activity of some benzamide derivatives.

| Compound Class | Target | IC50 Values | Reference |

| N-(2-Aminophenyl)-benzamides | Class I HDACs | nM range | nih.gov |

| 2-Substituted Benzamides | HDAC3 | 6 nM (best) | acs.org |

| General Benzamide Derivatives | HDACs | 2-50 µM | acs.org |

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, and its overexpression is frequently observed in various cancers nih.gov. A series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were designed and synthesized as potential FAK inhibitors. One of the compounds, 8a , displayed potent anti-FAK activity with an IC50 of 0.047 µM and showed selective antiproliferative effects against H1975 and A431 cancer cells nih.gov. This indicates that the N-substituted benzamide moiety can be incorporated into scaffolds targeting FAK.

Receptor Binding Affinities and Signaling Pathway Modulation (In Vitro)

Benzamide derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), modulating their signaling pathways.

Dopamine Receptors: Substituted benzamides are known to interact with dopamine receptors, particularly the D2-like subtypes. The affinity of these compounds for the D4 receptor can be significantly influenced by substituents on the benzamide ring researchgate.net.

Serotonin Receptors: Certain benzamide derivatives have been developed as potent serotonin-3 (5-HT3) receptor antagonists nih.gov. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives demonstrated potent 5-HT3 receptor antagonistic activity nih.gov. The nature of the heterocyclic ring in the amine moiety was found to be crucial for this activity. Additionally, some 1,3,5-triazine-methylpiperazine derivatives with a benzamide-like structure have shown high affinity for the 5-HT6 receptor researchgate.net.

Opioid Receptors: The N-substituted benzamide scaffold has been explored for its interaction with opioid receptors. For example, N-phenylpropylnormorphine, which contains a structure related to N-substituted benzamides, demonstrated high affinity and selectivity for the µ-opioid receptor (MOR) as a potent agonist researchgate.net. The design of bifunctional mu-opioid receptor (MOPr) agonist/delta-opioid receptor (DOPr) antagonists has also been explored using scaffolds that can be conceptually related to substituted benzamides frontiersin.org.

The interaction of these benzamide analogs with various receptors highlights their potential to modulate key signaling pathways involved in neurotransmission and other physiological processes nih.govpsychopharmacologyinstitute.comyoutube.comwikipedia.orgacnp.org.

Opioid Receptor Subtype Interactions (delta, mu, kappa)

The opioid system, comprising receptors such as mu (µ), delta (δ), and kappa (κ), is a significant target for analgesic drugs. The interaction of benzamide analogs with these receptors can modulate pain perception and other physiological processes. Research into complex diaryldimethylpiperazine benzamides, which are structurally related to this compound, has revealed notable affinity for both mu- and delta-opioid receptors.

One such analog, (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide, was synthesized and found to interact with delta-receptors with good affinity. nih.gov More significantly, this compound demonstrated much higher affinity at mu-receptors compared to the selective delta-agonist SNC80, indicating a dual interaction profile. nih.gov The development of such non-selective compounds that bind to both mu- and delta-opioid receptors is an area of interest in opioid research. nih.gov While systemic opiate-induced effects are primarily mediated by the activation of central mu receptors, it has been noted that supraspinal delta and kappa receptors may play a role in attenuating some of these effects, highlighting the complexity of opioid receptor functional interactions. nanobioletters.com

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cell growth, proliferation, and survival. google.com Its persistent activation is a hallmark of many human cancers, making it an attractive therapeutic target. google.com The benzamide scaffold has been identified as a promising framework for the development of STAT3 dimerization inhibitors.

By modifying the linking group of known STAT3 inhibitors, a series of N-benzylbenzamides were developed. researchgate.net These compounds were evaluated for their ability to inhibit STAT3 dimerization using a competitive, fluorescence-polarization (FP)-based assay. researchgate.net The assay measures the blocking of a fluorescent peptide's binding to the STAT3 SH2 domain, which is crucial for dimerization. researchgate.net This research validated that the benzamide scaffold is a meritorious structure for further development of STAT3 inhibitors, with certain analogs showing improved potency in in-vitro assays. researchgate.net

Cellular Biological Effects (In Vitro)

N-substituted benzamides have demonstrated significant anti-proliferative effects on cancer cells, primarily through the induction of apoptosis and modulation of the cell cycle. Studies using declopramide, an N-substituted benzamide, revealed that it induces apoptosis in both murine pre-B cells and human promyelocytic cancer cells (HL60). researchgate.net The mechanism involves the release of cytochrome c into the cytosol, leading to the activation of caspase-9. researchgate.net This indicates that the benzamide-induced apoptosis proceeds via the intrinsic, or mitochondrial, pathway. The process was effectively inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, but less so by a caspase-8 inhibitor. researchgate.net

Furthermore, prior to the onset of apoptosis, declopramide was observed to induce a G2/M cell cycle block. researchgate.net This cell cycle arrest occurred even in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting it is an upstream event to apoptosis. researchgate.net Notably, these effects were found to be independent of the p53 tumor suppressor protein, as they were observed in p53-deficient HL60 cells. researchgate.net

| Cell Line | Compound | Mechanism | Effect |

| 70Z/3 (murine pre-B) | Declopramide | Mitochondrial Pathway | Apoptosis Induction |

| HL60 (human promyelocytic) | Declopramide | Mitochondrial Pathway | Apoptosis Induction |

| 70Z/3, HL60 | Declopramide | Cell Cycle Modulation | G2/M Phase Arrest |

The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. A novel series of N-substituted (indole or indazole) benzamides has been synthesized and evaluated for their anti-tumor properties. While many of the compounds showed moderate cytotoxicity, one active compound, designated 5d, exhibited a remarkable ability to inhibit the adhesion, migration, and invasion of osteosarcoma (OS) cells in vitro. nih.gov Mechanistic studies confirmed that this compound exerts its anti-migratory effect by modulating the expression of genes associated with these processes. nih.gov These findings suggest that N-substituted benzamides can serve as potential therapeutic agents to reduce the risk of cell migration and metastasis in aggressive cancers. nih.gov

| Compound Class | Activity | Target Cells | Mechanism |

| N-substituted (indole/indazole) benzamides | Anti-adhesion, Anti-migration, Anti-invasion | Osteosarcoma (OS) cells | Inhibition of gene expression related to adhesion, migration, and invasion |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with significant antibacterial and anti-biofilm capabilities. A library of amphipathic sulfonamidobenzamides, designed to mimic marine natural products, demonstrated potent in-vitro activity against clinically relevant, multi-resistant bacteria. nih.gov

Specifically, compounds G6 and J18 showed minimal inhibitory concentrations (MIC) of 4-16 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netnih.gov Furthermore, these and other compounds in the series were capable of eradicating over 90% of pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE). researchgate.netnih.gov The mechanism of action for compound G6 was found to involve targeting the bacterial cell membrane. nih.gov Other studies have highlighted the broad-spectrum potential of benzamide derivatives, with synthesized compounds showing excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com

| Compound Class | Target Organism(s) | Activity | Notable Findings |

| Sulfonamidobenzamides | MRSA, VRE, MRSE | Antibacterial, Anti-biofilm | MICs of 4-16 μg/ml; >90% eradication of pre-established biofilms |

| N-Benzamide Derivatives | B. subtilis, E. coli | Antibacterial | Significant zones of inhibition and low MIC values (3.12-6.25 μg/mL) |

| Acetamidobenzamides | Candida albicans | Anti-biofilm | Reported biofilm inhibition of 60-73% |

Inflammation and oxidative stress are interconnected processes implicated in numerous diseases. Benzamides have been shown to possess potent anti-inflammatory properties. Research has demonstrated that N-substituted benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov

This anti-inflammatory action is believed to be regulated through the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov In cellular models, MCA was shown to inhibit NF-κB, and in animal models, both MCA and 3-CPA provided dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov This mechanism strongly supports the anti-inflammatory potential of the benzamide class of compounds. nih.gov Additionally, related sulfonamide derivatives have demonstrated significant antioxidant and anti-inflammatory activities, in some cases comparable to the standard anti-inflammatory agent ibuprofen, by inhibiting protein denaturation and the COX-2 enzyme. mdpi.com

| Compound Class | Mechanism | Key Mediator(s) | Effect |

| N-substituted Benzamides | Inhibition of gene transcription | NF-κB, TNF-α | Anti-inflammatory |

| Sulfonamide Derivatives | Enzyme Inhibition, Protein Denaturation Inhibition | COX-2 | Anti-inflammatory, Antioxidant |

Preclinical Metabolic Pathway Elucidation (In Vitro/Animal Models)

The preclinical metabolic fate of this compound and its analogs is primarily determined through in vitro studies utilizing liver microsomes and in vivo studies in animal models. These investigations are crucial for identifying potential metabolic pathways, characterizing the resulting metabolites, and understanding the enzymes responsible for these biotransformations. The metabolic landscape of these compounds is largely shaped by the enzymatic activities of cytochrome P450 (CYP) monooxygenases and other drug-metabolizing enzymes.

In Vitro Metabolic Pathways

In vitro studies with liver microsomes, which are rich in CYP enzymes, have been instrumental in elucidating the primary oxidative metabolic pathways of benzamide derivatives. For N-alkylbenzamides, key metabolic reactions include N-dealkylation and hydroxylation. Specifically, the metabolism of N,N-dimethylbenzamides has been shown to proceed through the formation of an N-hydroxymethyl-N-methylbenzamide intermediate, which then breaks down to yield N-methylbenzamide and formaldehyde. This suggests that a primary metabolic route for this compound would involve the hydroxylation of the N-methyl group, followed by N-demethylation.

Furthermore, the presence of the allyl group introduces additional metabolic possibilities. The allyl moiety is known to be a substrate for CYP-mediated oxidation, leading to two principal pathways: epoxidation and allylic hydroxylation beilstein-journals.orgfrontiersin.org.

Epoxidation of the Allyl Group: The double bond of the allyl group can be oxidized to form a reactive epoxide intermediate. This epoxide is often subsequently hydrolyzed by epoxide hydrolase to form a more stable dihydrodiol metabolite nih.govnih.gov. This pathway has been observed for various allylbenzene analogs in both in vitro and in vivo systems nih.govnih.govresearchgate.net.

Allylic Hydroxylation: Cytochrome P450 enzymes can also catalyze the hydroxylation of the carbon atom adjacent to the double bond (the allylic position) beilstein-journals.orgfrontiersin.orgnih.gov. This results in the formation of an allylic alcohol. This reaction is a common metabolic pathway for compounds containing an allyl group beilstein-journals.orgfrontiersin.org.

The table below summarizes the potential primary metabolic reactions for this compound based on in vitro findings for structurally related compounds.

| Metabolic Reaction | Affected Moiety | Potential Metabolite | Enzyme System |

| N-Demethylation | N-methyl group | 4-Allylbenzamide | Cytochrome P450 |

| N-Methyl Hydroxylation | N-methyl group | 4-Allyl-N-(hydroxymethyl)benzamide | Cytochrome P450 |

| Allyl Epoxidation | Allyl group | 4-(2,3-Epoxypropyl)-N-methylbenzamide | Cytochrome P450 |

| Dihydrodiol Formation | Epoxide metabolite | 4-(2,3-Dihydroxypropyl)-N-methylbenzamide | Epoxide Hydrolase |

| Allylic Hydroxylation | Allyl group | 4-(3-Hydroxyprop-1-en-1-yl)-N-methylbenzamide | Cytochrome P450 |

Animal Model Metabolic Pathways

Studies in animal models, such as rats, provide a more comprehensive understanding of the metabolic fate of compounds, including absorption, distribution, metabolism, and excretion (ADME). While specific in vivo metabolic data for this compound is not extensively documented, the metabolic pathways observed in animal studies with analogous compounds corroborate the in vitro findings.

For instance, the in vivo metabolism of allylbenzene analogs in rats has demonstrated the formation of dihydrodiol metabolites, confirming the occurrence of the epoxidation-diol pathway nih.gov. Similarly, studies on other benzamide-containing drugs in animal models have consistently shown N-dealkylation and hydroxylation to be major metabolic routes.

The interplay between different metabolic pathways can also be observed in vivo. For example, a metabolite might undergo multiple transformations, such as both N-demethylation and modification of the allyl group. The relative contribution of each pathway can be influenced by factors such as the animal species, the dose administered, and the specific cytochrome P450 isoforms present.

The following table outlines the expected major metabolites of this compound in animal models, based on the metabolic pathways of similar compounds.

| Metabolite | Proposed Metabolic Pathway | Significance |

| 4-Allylbenzamide | N-Demethylation of the parent compound. | A major metabolite resulting from the cleavage of the N-methyl group. |

| 4-(2,3-Dihydroxypropyl)-N-methylbenzamide | Epoxidation of the allyl group followed by hydrolysis. | Indicates the involvement of the epoxide-diol pathway. |

| 4-(3-Hydroxyprop-1-en-1-yl)-N-methylbenzamide | Allylic hydroxylation of the parent compound. | Represents another primary oxidative pathway for the allyl moiety. |

| Conjugated Metabolites | Glucuronidation or sulfation of hydroxylated metabolites. | Phase II metabolites formed to facilitate excretion. |

Future Directions and Research Opportunities in 4 Allyl N Methylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-alkylated amides, including 4-Allyl-N-methylbenzamide, is an area of active research focused on improving efficiency, safety, and environmental impact. Traditional methods for N-alkylation often involve harsh conditions or produce significant waste. nih.gov Future research will likely focus on greener and more sustainable alternatives.

Key opportunities include:

Catalytic N-Alkylation with Alcohols: Utilizing alcohols as alkylating agents is highly attractive as they are widely available and produce water as the only byproduct. nih.gov The development of efficient catalysts, such as those based on cobalt nanoparticles, enables the N-alkylation of primary amides with alcohols under milder conditions. nih.govrsc.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents a sustainable route for synthesizing compounds like this compound. researchgate.net

Photocatalytic Modifications: Photocatalysis offers an exceptionally mild method for modifying benzamide (B126) structures. rsc.org These light-driven reactions can facilitate transformations such as intramolecular cyclization and intermolecular C-H functionalization, which could be used to create libraries of derivatives from a this compound scaffold. rsc.org

Mild Alkylation Protocols: Recent advancements have led to protocols that avoid strong bases and high temperatures. For example, systems using potassium phosphate (B84403) tribasic and a phase transfer catalyst in acetonitrile (B52724) have shown broad applicability for N-alkylation, accommodating a wide range of functional groups. escholarship.org

| Methodology | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Alkylation (e.g., with halides) | Often requires strong bases and stoichiometric reagents. | Well-established procedures. | Less sustainable; potential for side reactions. |

| Catalytic N-Alkylation with Alcohols | Uses alcohols as alkylating agents; often employs transition metal catalysts (e.g., Co, Ir). nih.govresearchgate.net | High atom economy; water as the main byproduct; utilizes renewable resources. nih.gov | A green and efficient primary synthesis route. |

| Photocatalysis | Uses light to drive chemical reactions, often with a photocatalyst like methylene (B1212753) blue. rsc.org | Extremely mild conditions; high functional group tolerance; enables late-stage modification. rsc.org | Ideal for creating diverse derivatives from the parent compound. |

Advanced Computational Prediction and Design Strategies

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For a compound like this compound, in silico methods can predict properties and guide the design of analogs with enhanced activity or novel functions.

Future computational approaches include:

Pharmacophore Modeling and 3D-QSAR: These methods can identify the essential structural features required for a specific biological activity. nih.gov By analyzing a dataset of related benzamide derivatives, researchers can build models to predict the activity of new, unsynthesized compounds, including novel analogs of this compound. nih.gov

Molecular Docking: Docking simulations can predict how a molecule binds to a specific protein target. nih.gov This is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For example, computational studies on benzodioxane-benzamides helped explain how structural modifications improved their interaction with the FtsZ protein target. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is vital. jddtonline.info Computational tools can estimate physicochemical properties, permeability, and potential liabilities (e.g., hERG liability), allowing for the early-stage filtering of candidates with poor drug-like profiles. mdpi.com

Identification of Undiscovered Biological Targets and Mechanisms

The benzamide scaffold is present in drugs with diverse mechanisms of action, including anticancer, antiemetic, and antipsychotic agents. rsc.org A significant research opportunity lies in the systematic biological screening of this compound to uncover its unique pharmacological profile.

Key research avenues are:

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) can rapidly identify potential activities.

Phenotypic Screening: Evaluating the effect of the compound on cell lines can reveal its functional impact, such as inhibiting cell proliferation or inducing apoptosis. nih.gov This approach can uncover novel mechanisms of action without prior knowledge of the specific target.

Target Deconvolution: Once a phenotypic effect is observed, "deconvolution" or "target identification" methods are used to pinpoint the specific molecular target responsible for the compound's activity.

Given the known activities of related structures, potential therapeutic areas for exploration include oncology, infectious diseases, and neurology. For instance, different benzamide derivatives have been investigated as tubulin inhibitors, glucokinase activators, and hedgehog signaling pathway inhibitors. nih.govnih.govresearchgate.net

Exploration of Applications Beyond Biological Systems (e.g., Materials Science, Catalysis)

The unique structure of this compound, particularly the presence of a polymerizable allyl group, opens avenues for its use in non-pharmaceutical applications.

Materials Science: N-methylbenzamide itself is used in the development and modification of polymers to enhance properties like thermal stability and chemical resistance. chemicalbook.com The allyl group in this compound provides a reactive site for polymerization. This suggests its potential use as a:

Monomer: For the creation of novel polymers with unique properties conferred by the benzamide moiety.

Cross-linker: To modify the properties of existing polymers, improving their strength or thermal resistance.

Functional Additive: To introduce specific functionalities into a material.

Catalysis: The amide functional group can coordinate with metal centers. Benzamide derivatives can serve as ligands in transition metal catalysis, influencing the reactivity and selectivity of chemical transformations. rsc.org Future research could explore the use of this compound or its derivatives as ligands in catalytic systems.

Synthetic Intermediates: The compound can serve as a versatile building block in organic synthesis. The allyl group, for example, can undergo a variety of chemical transformations, making it a useful handle for constructing more complex molecules. nih.gov

| Field | Potential Role | Key Structural Feature | Research Goal |

|---|---|---|---|

| Polymer Chemistry | Monomer, Cross-linker, or Additive | Allyl group | Develop high-performance materials with enhanced thermal or chemical stability. chemicalbook.com |

| Organometallic Chemistry | Ligand for Catalysts | Amide group (coordination site) | Design novel catalytic systems for specific organic transformations. rsc.org |

| Organic Synthesis | Versatile Building Block | Allyl and Benzamide groups | Facilitate the construction of complex molecular architectures. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical research by analyzing vast datasets to identify patterns and make predictions. nih.govnih.gov The integration of these technologies can significantly accelerate the exploration of this compound and its chemical space.

Future opportunities include:

Predictive Modeling: AI/ML algorithms can be trained to predict a wide range of properties for novel benzamide derivatives, including biological activity, toxicity, and synthetic accessibility, thus prioritizing the most promising candidates for synthesis. jddtonline.infonih.gov

Generative AI for De Novo Design: Generative models can design entirely new molecules based on desired properties. harvard.edu Starting with the this compound scaffold, these models could generate novel analogs optimized for a specific biological target or material property.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. rsc.org This can save significant time and resources in the laboratory by identifying high-yield pathways and avoiding unproductive experiments.

The application of AI and ML promises to create a more efficient, data-driven research cycle, enabling scientists to navigate the vast chemical space around this compound with greater speed and precision. ijettjournal.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-Allyl-N-methylbenzamide with high purity and yield?

- Methodological Answer : The synthesis typically involves amide bond formation between 4-allylbenzoic acid derivatives and methylamine. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . Reflux in dichloromethane or acetonitrile ensures complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from diethyl ether/pentane mixtures is recommended. Yield optimization requires strict control of stoichiometry and exclusion of moisture.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : H NMR should show a singlet for the N-methyl group (~3.0 ppm), allyl protons (δ 5.0–5.8 ppm), and aromatic protons (δ 7.3–7.8 ppm). C NMR confirms the carbonyl carbon (~167 ppm) and allyl carbons .

- IR : Stretching frequencies for the amide C=O (~1650 cm) and N–H (if present, ~3300 cm) are critical .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly verifying the planarity of the benzamide core and allyl group geometry. Orthorhombic or monoclinic systems are common for similar compounds .

Q. What solvent systems and chromatographic conditions are effective for purifying this compound?

- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) are ideal for solubility. For column chromatography, silica gel with a hexane/ethyl acetate gradient (10–30% ethyl acetate) separates impurities. TLC (R ~0.3–0.5 in 1:3 ethyl acetate/hexane) monitors progress. Recrystallization from ether/pentane (1:5) enhances purity .

Advanced Research Questions

Q. How does the allyl substituent in this compound influence its reactivity compared to non-allylated benzamides?

- Methodological Answer : The allyl group enables unique reactivity:

- Electrophilic substitution : The electron-donating allyl moiety directs electrophiles to the meta position of the benzene ring, verified by bromination studies .

- Oxidation : Ozonolysis or KMnO converts the allyl group to a carboxylic acid, enabling further derivatization. Reaction kinetics can be tracked via HPLC .

- Cycloaddition : The allyl group participates in Diels-Alder reactions, useful for synthesizing polycyclic derivatives. DFT calculations (e.g., Gaussian 09) model transition states .

Q. What crystallographic challenges arise in refining this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the allyl group and thermal motion artifacts. SHELXL strategies:

- Disorder modeling : Split positions for allyl carbons with occupancy refinement.

- Thermal parameters : Anisotropic refinement for non-hydrogen atoms and ISOR restraints for mobile groups.

- Hydrogen placement : HFIX commands generate idealized positions, validated via difference Fourier maps. CCDC deposition (e.g., CCDC-2022196 ) ensures reproducibility.

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Dose-response curves : EC/IC assays (e.g., MTT for cytotoxicity ) identify non-linear effects.

- SAR studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl ) on activity.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinase enzymes, reconciling discrepancies between in vitro and in silico data .

Q. What are the stability profiles of this compound under acidic, basic, and thermal conditions?

- Methodological Answer :

- Acidic hydrolysis (6 M HCl, reflux): Cleaves the amide bond to yield 4-allylbenzoic acid and methylamine, confirmed by LC-MS .

- Basic conditions (NaOH, 60°C): Forms carboxylate salts, reversible upon acidification.

- Thermal stability : DSC analysis shows decomposition above 200°C; storage at –20°C under argon is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.